

# Application Note: Selective Precipitation of RNA using Lithium Chloride (LiCl)

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Compound of Interest		
Compound Name:	Lithium chloride	
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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The purification of high-quality RNA is a critical first step for a multitude of applications in molecular biology, from gene expression analysis (e.g., qRT-PCR, RNA-Seq) to the production of RNA-based therapeutics. One established and cost-effective method for this purpose is the selective precipitation of RNA using **lithium chloride** (LiCl). This technique leverages the unique chemical properties of LiCl to efficiently precipitate RNA while leaving behind common contaminants such as genomic DNA (gDNA), proteins, carbohydrates, and unincorporated nucleotides.[1][2][3][4] This makes it an invaluable tool, particularly for purifying RNA from in vitro transcription (IVT) reactions or for cleaning up samples that inhibit downstream enzymatic processes.[1][2][5]

The selectivity of LiCl for RNA is based on the differential solubility of nucleic acids in high salt concentrations. While the precise mechanism is not fully elucidated, it is understood that the structural difference between RNA (possessing a 2'-hydroxyl group on its ribose sugar) and DNA influences their interaction with hydrated lithium ions, leading to the preferential precipitation of larger RNA molecules.[6] RNA molecules as small as 100 nucleotides can be effectively precipitated using this method.[2][3]

## **Experimental Workflow and Mechanism**



The overall workflow for LiCl precipitation is straightforward, involving the addition of a high-molarity LiCl solution to the aqueous RNA sample, followed by incubation to allow for precipitation, centrifugation to pellet the RNA, and a final wash to remove residual salt.

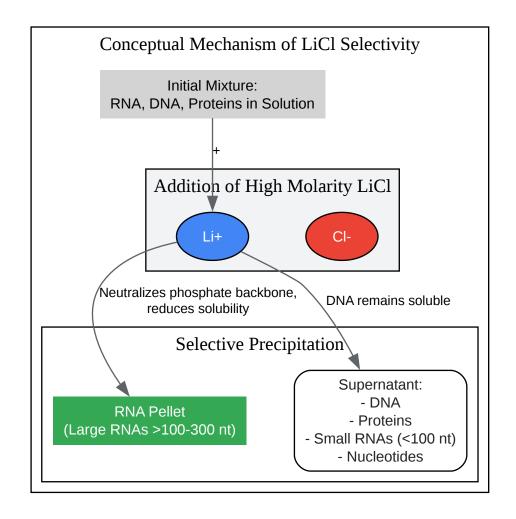


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A high-level overview of the RNA precipitation workflow using LiCl.

The mechanism relies on the principle that high concentrations of lithium ions effectively neutralize the negative charges on the phosphate backbone of RNA. This, combined with the displacement of water molecules, reduces the solubility of RNA, causing it to precipitate. DNA, being more flexible and typically double-stranded, remains in solution under these conditions.





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Differential effect of LiCl on RNA and DNA solubility.

### **Detailed Protocols**

# Protocol 1: Purification of RNA from In Vitro Transcription (IVT) Reactions

This protocol is ideal for recovering full-length transcripts and efficiently removing unincorporated nucleotides, which is crucial for accurate quantification and for applications like mRNA vaccine development.[1][2]

#### Materials:

RNA solution from IVT reaction



- LiCl solution (e.g., 7.5 M or 8 M, RNase-free)
- 70% Ethanol (prepared with RNase-free water)
- RNase-free water or buffer (e.g., 10 mM Tris, 1 mM EDTA)
- Microcentrifuge tubes

#### Procedure:

- To your IVT reaction mix, add the LiCl solution to achieve a final concentration of 2.5 M.[3] For example, add 0.5 volumes of a 7.5 M LiCl stock solution to your sample.[7]
- Mix thoroughly by vortexing or inverting the tube.
- Incubate the mixture at -20°C for at least 30 minutes.[1][2][3] Longer incubations (e.g., 2 hours or overnight) can improve yield for dilute samples.[8][9]
- Centrifuge the tube at high speed (e.g., 14,000-16,000 x g) for 15-30 minutes at 4°C to pellet the RNA.[2][5]
- Carefully aspirate and discard the supernatant, which contains unincorporated nucleotides, enzymes, and DNA template. The RNA pellet may be translucent or invisible.[9]
- Wash the pellet by adding 1 mL of ice-cold 70% ethanol. This step removes residual LiCl.
- Centrifuge again at high speed for 5-10 minutes at 4°C.
- Carefully remove the ethanol wash. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.
- Resuspend the purified RNA pellet in an appropriate volume of RNase-free water or buffer.

## Protocol 2: Purification of Total RNA from Cell/Tissue Homogenates

This protocol is used to selectively precipitate larger RNA species from a total nucleic acid preparation, reducing gDNA contamination.[10]



#### Materials:

- Aqueous phase from a phenol-chloroform extraction (e.g., TRIzol) or a crude lysate
- LiCl solution (e.g., 8 M or 10 M, RNase-free)
- 70-80% Ethanol (prepared with RNase-free water)
- RNase-free water or TE buffer

#### Procedure:

- To the aqueous RNA-containing solution, add an equal volume of 8 M LiCl (final concentration ~4 M).[10]
- Mix well and incubate at 4°C overnight or on ice for at least 2 hours. [5][8]
- Centrifuge at ≥10,000 x g for 20-30 minutes at 4°C to pellet the RNA.[5][8]
- Discard the supernatant. The supernatant will contain most of the DNA and small RNA species (like tRNA and 5S rRNA).[10]
- Wash the RNA pellet twice with 1-2 mL of cold 70-80% ethanol to remove residual salts.[9]
   [10] Centrifuge for 5-10 minutes after each wash.
- · Air-dry the pellet briefly.
- Resuspend the RNA in a suitable volume of RNase-free water or TE buffer.

### **Data Presentation: Performance and Comparison**

LiCl precipitation offers distinct advantages over standard ethanol precipitation, although tradeoffs exist. The primary benefits of LiCl are its selectivity against DNA and its ability to remove inhibitors of downstream applications.[1][2][5]



Parameter	Lithium Chloride (LiCl) Precipitation	Standard Ethanol/Isopropan ol Precipitation	Spin-Column Based Kits
Principle	Selective salt-out of RNA in high molarity LiCl	Non-selective precipitation of all nucleic acids with alcohol	Nucleic acids bind to silica membrane in presence of chaotropic salts
Selectivity	High for RNA >100- 300 nt.[11][12] Does not efficiently precipitate DNA, protein, or carbohydrates.[1][2][4]	Low. Co-precipitates DNA and some salts.	High for total nucleic acids. Often requires DNase treatment step.
RNA Recovery	Generally lower than ethanol (e.g., ~74% vs 85% in one study).[2] Can be inefficient for very dilute or small (<300 nt) RNAs.[12]	High, typically >85- 90%.[2]	High and consistent, typically >90%.
Purity (A260/280)	Typically high (1.9-2.1), as nucleotides and proteins are not precipitated.[9]	Variable. Can be skewed by co-precipitation of unincorporated nucleotides.	Consistently high (1.9-2.2).
Removal of Inhibitors	Excellent. Effective at removing inhibitors of translation and RT-PCR (e.g., DSS, heparin).[1][5]	Moderate. Some inhibitors may coprecipitate.	Excellent. Wash buffers are optimized to remove salts and inhibitors.
Speed	Moderate (requires ≥30 min incubation).	Fast to Moderate (can be rapid at -80°C or slower overnight at -20°C).	Very fast (typically <30 minutes).[13]



## Methodological & Application

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Cost	Low.	Low.	Moderate to High.[13]

## **Troubleshooting**



Issue	Potential Cause(s)	Recommended Solution(s)
Low or No RNA Yield	RNA concentration is too low.	Increase incubation time (e.g., overnight at 4°C).[8] Use a coprecipitant like glycogen (though this may not be necessary).
RNA species are too small (<100-300 nt).[11][12]	Use ethanol precipitation or a column-based method designed for small RNA recovery.	
Incomplete centrifugation.	Increase centrifugation time and/or speed (e.g., 20-30 min at max speed).[2]	
Pellet was lost during washing.	Be extremely careful when aspirating supernatant; the pellet can be loose and invisible.[9] Orient tubes in the centrifuge to know where the pellet should be.	_
DNA Contamination	LiCl concentration was too low.	Ensure the final LiCl concentration is adequate (at least 2.5 M).
Sample was contaminated with a very high concentration of gDNA.	While LiCl is selective, it may not remove 100% of DNA.[4] For highly sensitive applications (e.g., RT-qPCR), a DNase I treatment step is still recommended.	
Poor Performance in Downstream Applications	Residual LiCl or Chloride ions in the final sample.	Ensure the pellet is thoroughly washed with 70% ethanol to remove all residual salt. Chloride ions can inhibit some enzymes.[6]







Avoid over-drying the pellet.

RNA pellet was over-dried.

Resuspend in a buffer and gently heat to 55-60°C to aid

dissolution.

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